4,4'-Bis(4-aminophenoxy)benzophenone
CAS No.: 30184-96-4
Cat. No.: VC3943604
Molecular Formula: C25H20N2O3
Molecular Weight: 396.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 30184-96-4 |
|---|---|
| Molecular Formula | C25H20N2O3 |
| Molecular Weight | 396.4 g/mol |
| IUPAC Name | bis[4-(4-aminophenoxy)phenyl]methanone |
| Standard InChI | InChI=1S/C25H20N2O3/c26-19-5-13-23(14-6-19)29-21-9-1-17(2-10-21)25(28)18-3-11-22(12-4-18)30-24-15-7-20(27)8-16-24/h1-16H,26-27H2 |
| Standard InChI Key | LSDYQEILXDCDTR-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)N)OC4=CC=C(C=C4)N |
| Canonical SMILES | C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)N)OC4=CC=C(C=C4)N |
Introduction
Structural and Chemical Characteristics
4,4'-Bis(4-aminophenoxy)benzophenone belongs to the family of benzophenone-based diamines, characterized by a central benzophenone core flanked by two 4-aminophenoxy groups. The molecule’s rigidity and symmetry contribute to its utility in high-temperature polymer applications. Key structural features include:
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Thermal Stability: Analogous compounds, such as 4,4'-bis(3-aminophenoxy)benzophenone, exhibit decomposition temperatures exceeding 325°C under thermooxidative conditions .
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Solubility: Polyimides derived from 4,4'-ODPA (oxydiphthalic anhydride) and similar diamines demonstrate limited solubility in organic solvents, a trait linked to the para-substituted aminophenoxy groups .
Comparatively, the 4-aminophenoxy substitution pattern enhances molecular linearity, potentially improving polymer crystallinity and mechanical strength relative to meta-substituted variants .
Synthesis and Manufacturing
Condensation Reaction Pathways
The synthesis of 4,4'-Bis(4-aminophenoxy)benzophenone typically involves a multi-step process:
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Nucleophilic Aromatic Substitution: Reacting 4,4'-dihydroxybenzophenone with 4-nitrochlorobenzene in the presence of a base (e.g., potassium carbonate) yields 4,4'-bis(4-nitrophenoxy)benzophenone .
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Reduction of Nitro Groups: Catalytic hydrogenation using nickel or palladium catalysts converts nitro groups to amines. For example, patents describe hydrogenation at 10–20 atm and 40–70°C with organic amine additives to suppress byproducts .
Key Reaction Parameters:
This method avoids azo byproducts and simplifies purification, addressing challenges in earlier routes that required hydrazine hydrate or Pd/C .
Physicochemical Properties
Thermal Behavior
Dynamic thermogravimetric analysis (TGA) of related polyimides reveals:
The 4,4'-substitution pattern likely elevates values compared to meta-substituted analogs due to restricted chain mobility.
Solubility Profile
Polyimides incorporating 4,4'-Bis(4-aminophenoxy)benzophenone exhibit limited solubility in common solvents (e.g., NMP, DMF), necessitating high-boiling solvents for processing . This insolubility stems from strong intermolecular interactions and crystallinity.
Applications in Polymer Science
Polyimide Synthesis
The compound serves as a diamine monomer in polyimide production, enabling materials with:
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High Thermooxidative Stability: Retaining >95% mass at 325°C after 1 hour .
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Mechanical Robustness: Films display creasability, indicating high molecular weight and ductility .
Composite Materials
In carbon fiber-reinforced composites, polyimides derived from this diamine enhance interlaminar shear strength and thermal endurance, critical for aerospace applications .
Comparative Analysis with Structural Analogs
| Property | 4,4'-Bis(4-aminophenoxy)benzophenone | 4,4'-Bis(3-aminophenoxy)benzophenone |
|---|---|---|
| (°C) | ~210 (estimated) | 194–214 |
| Solubility in NMP | Low | Moderate |
| TGA 5% Loss (°C) | 325 (projected) | 325 |
The para-substituted isomer’s linear structure enhances packing efficiency, favoring crystallinity but reducing solubility .
Industrial and Environmental Considerations
Scalability
Patent CN105294461A highlights a scalable route using cost-effective nickel catalysts, reducing reliance on precious metals like palladium . This aligns with industrial demands for economical mass production.
Environmental Impact
The synthesis avoids hazardous reagents (e.g., hydrazine), aligning with green chemistry principles. Solvent recovery systems further minimize waste .
Future Research Directions
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Functionalization: Introducing electron-withdrawing groups to modulate solubility without compromising thermal stability.
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Bio-based Alternatives: Exploring renewable feedstocks for diamine synthesis to enhance sustainability.
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